1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene
Description
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5Br9/c15-6-3-4(7(16)11(20)10(6)19)1-2-5-8(17)12(21)14(23)13(22)9(5)18/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPJNISOXKQOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)CCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5Br9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634483 | |
| Record name | 1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
892.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138144-04-4 | |
| Record name | 1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Bromination of Aromatic Precursors
Selective Bromination of Benzene Rings : The initial step involves the bromination of benzene derivatives to achieve pentabromination and tetrabromination on two distinct aromatic rings. This is usually done by controlled bromination using bromine or brominating agents such as N-bromosuccinimide (NBS) under mild conditions to avoid over-bromination or degradation.
Example from Related Brominated Benzene Synthesis : A process for preparing brominated benzene derivatives like 5-bromo-1,2,3-trichlorobenzene utilizes bromination at low temperatures (0°C to 20°C) with N-bromosuccinimide, achieving high yields and minimizing by-products. This approach informs the bromination strategy for pentabromo and tetrabromo aromatic rings.
Formation of the Ethyl Linkage
The ethyl linkage connecting the two brominated aromatic rings is typically introduced via a coupling reaction involving a substituted ethylbenzene intermediate.
The precursor 2,3,4,5,6-pentabromoethylbenzene (CAS 85-22-3) is a key intermediate, which can be synthesized by bromination of ethylbenzene derivatives under controlled conditions.
Subsequent coupling with a tetrabromophenyl moiety is achieved via electrophilic aromatic substitution or cross-coupling methodologies, possibly involving organometallic catalysts or nucleophilic substitution on activated intermediates.
Purification and Characterization
The synthesized compound is typically purified by recrystallization from appropriate solvents such as ethanol.
Characterization includes IR spectroscopy to confirm the presence of brominated aromatic rings, NMR spectroscopy to verify the absence of aliphatic protons in undesired positions, and elemental analysis to confirm bromine content.
Data Table Summarizing Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the brominated aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or aminated derivatives of the original compound .
Scientific Research Applications
Flame Retardant Applications
Overview:
Flame retardants are chemicals that are added to materials to prevent or slow the onset of fire. 1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene serves as an effective flame retardant in various products.
Key Applications:
- Textiles: Used in upholstery and clothing to reduce flammability.
- Electronics: Incorporated into circuit boards and plastic casings to enhance fire resistance.
- Building Materials: Added to insulation materials and coatings to meet fire safety standards.
Case Studies:
Research has shown that brominated flame retardants significantly reduce the ignition risk of textiles and plastics. For instance, a study indicated that textiles treated with this compound exhibited a marked decrease in flame spread rates compared to untreated fabrics .
Environmental Impact and Regulation
Overview:
The use of brominated flame retardants has raised environmental concerns due to their persistence and potential toxicity. Regulatory bodies have begun assessing these compounds for their ecological impact.
Key Insights:
- Persistence: Studies have demonstrated that compounds like this compound can accumulate in the environment and biota .
- Regulatory Actions: Many jurisdictions are moving towards stricter regulations on the use of such compounds in consumer products. The Canadian Environmental Protection Act has initiated assessments on various brominated flame retardants including this compound .
Toxicological Studies
Overview:
Toxicological evaluations are essential for understanding the health risks associated with exposure to brominated flame retardants.
Findings:
- Health Risks: Research indicates potential endocrine-disrupting effects and neurotoxicity associated with long-term exposure to brominated compounds .
- Comparative Toxicity: Toxicological reviews have compared the effects of various brominated diphenyl ethers (BDEs), highlighting the need for careful monitoring of exposure levels .
Alternatives and Innovations
Emerging Trends:
With growing concerns over the safety of brominated flame retardants, research is increasingly focused on developing safer alternatives.
Innovative Solutions:
- Non-Halogenated Flame Retardants: New formulations that do not contain halogens are being developed to mitigate environmental risks while maintaining fire safety.
- Bio-Based Materials: Research is ongoing into bio-based flame retardants derived from natural sources which may offer similar protective qualities without the associated hazards of traditional brominated compounds.
Mechanism of Action
The mechanism by which 1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene exerts its effects is primarily through its bromine atoms. These atoms can interact with free radicals generated during combustion, thereby inhibiting the combustion process and providing flame-retardant properties . The molecular targets and pathways involved include the stabilization of the radical species and the formation of less reactive brominated intermediates .
Comparison with Similar Compounds
Key Compounds:
Decabromodiphenyl Ethane (DBDPE; CAS: 84852-53-9)
- Structure : Two pentabromophenyl groups linked by an ethane bridge.
- Bromine Count : 10 bromine atoms.
- Molecular Weight : 971.22 g/mol .
- Application : High-performance flame retardant in electronics .
1,2,3,4,5-Pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene (BDE-207) Structure: Pentabromobenzene linked via an oxygen atom to a tetrabromophenyl group. Bromine Count: 9 bromine atoms. Molecular Weight: 880.275 g/mol . Application: Legacy brominated flame retardant (BFR), now restricted due to environmental concerns .
Octabromodiphenyl Ether (CAS: 32536-52-0)
- Structure : Diphenyl ether with eight bromine atoms.
- Bromine Count : 8 bromine atoms.
- Molecular Weight : 801.32 g/mol .
- Application : Flame retardant in polymers, phased out in many regions .
1,2,3,4,5-Pentabromo-6-methylbenzene (PBT)
- Structure : Pentabromobenzene with a methyl substituent.
- Bromine Count : 5 bromine atoms.
- Molecular Weight : 564.69 g/mol .
- Application : Intermediate in BFR synthesis .
Physicochemical Properties
*Extrapolated from high-temperature data.
Environmental and Regulatory Profiles
- Listed under EU REACH with restricted use in consumer products .
- BDE-207 : Classified as a persistent organic pollutant (POP) under the Stockholm Convention due to endocrine-disrupting effects .
- Octabromodiphenyl Ether: Banned in the EU and U.S. due to carcinogenicity and neurotoxicity .
- PBT : Lower environmental mobility due to higher vapor pressure but implicated in thyroid disruption .
Biological Activity
1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene is a brominated organic compound that has garnered attention due to its potential biological activities and environmental implications. This compound belongs to a class of substances known as polybrominated diphenyl ethers (PBDEs), which are commonly used as flame retardants. The increasing prevalence of these compounds in the environment has raised concerns regarding their toxicity and effects on human health and ecosystems.
- Molecular Formula : C14H4Br10
- Molecular Weight : 971.2 g/mol
- CAS Number : 437701-79-6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Endocrine Disruption :
- Studies indicate that various brominated compounds can act as endocrine disruptors. They interfere with hormonal functions by mimicking or blocking hormones and altering hormone levels in the body. This disruption can lead to developmental issues and reproductive toxicity in both humans and wildlife .
- Cytotoxicity :
- Neurotoxicity :
Case Study 1: Endocrine Disruption
A study evaluated the effects of PBDEs on hormone levels in laboratory animals. Results indicated significant alterations in thyroid hormone levels after exposure to varying concentrations of this compound. The findings suggest a potential risk for thyroid dysfunction linked to environmental exposure to this compound.
Case Study 2: Neurodevelopmental Impact
In a controlled study involving pregnant rats exposed to PBDEs, offspring exhibited impaired learning and memory capabilities compared to a control group. Behavioral tests indicated that the neurodevelopmental effects were dose-dependent and more pronounced at higher exposure levels.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
Q & A
Q. What are the primary methodologies for synthesizing 1,2,3,4,5-pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene, and how do reaction conditions influence isomer purity?
Synthesis typically involves bromination of diphenylethane precursors using elemental bromine or brominating agents (e.g., Br₂/Fe catalysis). Key variables include temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. chlorobenzene), and stoichiometric control to avoid over-bromination. Isomer purity is verified via GC-MS with isotopic dilution standards . Contaminants like 2,3,4,5,6-pentabromoethylbenzene may form if ethyl group bromination is incomplete, necessitating fractional crystallization or preparative HPLC .
Q. How can researchers distinguish this compound from structurally similar brominated flame retardants (BFRs) like decabromodiphenyl ether (Deca-BDE) in environmental samples?
Analytical differentiation requires high-resolution techniques:
- GC×GC-TOFMS : Separates isomers via orthogonal chromatographic phases (e.g., DB-5 × HT-8 columns) .
- NMR spectroscopy : Unique signals for the ethyl-bridged biphenyl structure (e.g., δ 3.2–3.5 ppm for CH₂ groups) .
- HRMS : Exact mass measurement (e.g., [M]⁻ at m/z 959.626 for C₁₄H₅Br₉) distinguishes it from Deca-BDE (m/z 959.166 for C₁₂Br₁₀O) .
Q. What standardized protocols exist for quantifying this compound in environmental matrices?
EPA Method 1614 and ISO 22032 recommend:
- Extraction : Soxhlet or accelerated solvent extraction (ASE) with toluene/acetone (1:1).
- Cleanup : Multi-layer silica gel columns to remove lipids and interfering BFRs.
- Quantification : GC-ECD or GC-MS with surrogate standards (e.g., ¹³C-labeled analogs) to correct recovery losses .
Advanced Research Questions
Q. How does the compound’s vapor pressure influence its environmental partitioning, and what experimental methods are used to measure it?
Vapor pressure (e.g., 7.0×10⁻¹ Pa at 25°C) is critical for predicting atmospheric transport. The gas saturation method is employed, where the compound is equilibrated in a carrier gas (N₂) and adsorbed onto Tenax traps, with quantification via thermal desorption-GC/MS. Temperature-dependent data (e.g., 322.7–367.7 K) are fitted to the Clausius-Clapeyron equation to derive enthalpy of sublimation .
Q. What contradictions exist in toxicity data, and how can meta-analysis resolve uncertainties?
Discrepancies arise in ecotoxicological endpoints:
- Aquatic toxicity : LC₅₀ for Daphnia magna ranges from 0.1–10 mg/L due to differences in particle aggregation and bioavailability.
- Mammalian studies : Conflicting results on hepatic enzyme induction (e.g., CYP1A1 vs. CYP2B1) suggest species-specific metabolic pathways.
Meta-analyses should normalize data using lipid-adjusted concentrations and standardized exposure protocols .
Q. What advanced computational models predict the compound’s bioaccumulation potential in food webs?
QSAR models (Quantitative Structure-Activity Relationships) parameterize log Kₒw (octanol-water partition coefficient) and molecular volume to estimate bioaccumulation factors (BAFs). For this compound, predicted log Kₒw ≈ 9.2 indicates high bioaccumulation, but in vivo validation in benthic organisms (e.g., Lumbriculus variegatus) is required to address model uncertainties .
Q. How do degradation pathways differ under aerobic vs. anaerobic conditions?
- Aerobic : Photolytic debromination dominates, with UV/Vis irradiation producing lower-brominated metabolites (e.g., 2,3,4,5-tetrabromo derivatives) via radical intermediates .
- Anaerobic : Microbial reductive debromination occurs in sediments, with Dehalococcoides spp. preferentially removing para-bromines. Pathway elucidation requires LC-HRMSⁿ and stable isotope probing .
Methodological Challenges and Solutions
Q. How can researchers address low recovery rates in solid-phase extraction (SPE) for this compound?
Low recovery (<60%) is attributed to strong adsorption onto glassware/SPE sorbents. Mitigation strategies:
Q. What are the limitations of current LC-MS methods for isomer-specific analysis?
Co-elution of isomers (e.g., 2,3,4,5,6- vs. 2,2′,3,4,5-pentabromo analogs) limits resolution. Solutions:
- Ion mobility spectrometry (IMS) : Adds a separation dimension based on collision cross-section.
- Derivatization : React with pentafluorobenzyl bromide to enhance ionization efficiency and isomer differentiation .
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
